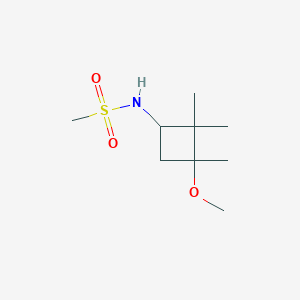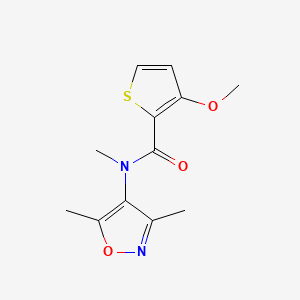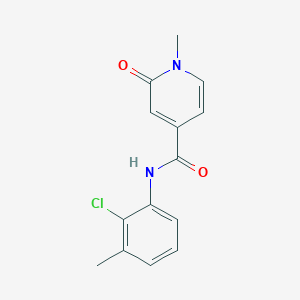
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用機序
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines help to stimulate the immune system and promote the destruction of cancer cells. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide also inhibits the formation of blood vessels that supply tumors with nutrients, which can help to slow or stop tumor growth.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has been shown to have several biochemical and physiological effects. It activates the immune system and induces the production of cytokines, which can lead to inflammation and fever. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide also inhibits the formation of blood vessels, which can lead to decreased blood flow and oxygen supply to tumors. In addition, 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has been shown to increase the production of reactive oxygen species (ROS), which can cause damage to cancer cells.
実験室実験の利点と制限
One advantage of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide is that it has been shown to have anti-tumor effects in several types of cancer. It has also been shown to increase the effectiveness of chemotherapy and radiation therapy. However, there are limitations to its use in lab experiments. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide can cause inflammation and fever, which can be difficult to control in animal studies. In addition, 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has a short half-life, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for the study of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide. One area of research is the development of new synthesis methods that can produce 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide more efficiently. Another area of research is the identification of biomarkers that can predict which patients will respond to 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide treatment. In addition, there is ongoing research into the use of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Conclusion:
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide is a synthetic compound that has been studied extensively for its potential use in cancer treatment. It works by activating the immune system and inducing the production of cytokines, which can help to fight cancer cells. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has been shown to have anti-tumor effects in several types of cancer and can increase the effectiveness of chemotherapy and radiation therapy. While there are limitations to its use in lab experiments, there are several future directions for the study of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide, including the development of new synthesis methods and the identification of biomarkers for patient selection.
合成法
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide is synthesized through a multi-step process that involves the reaction of 2,3-dimethylpyridine with 2-chloro-N-(2-methylpyridin-3-yl)butanamide. The resulting intermediate is then treated with sodium borohydride to yield 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide. This synthesis method has been used in several studies and has been shown to produce high yields of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide.
科学的研究の応用
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in several types of cancer, including lung, breast, and colon cancer. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight cancer cells. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has also been shown to increase the effectiveness of chemotherapy and radiation therapy.
特性
IUPAC Name |
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-5-12(3,4)11(15)14-10-7-6-8-13-9(10)2/h6-8H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAWCUKXGXXYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(N=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)




![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7585961.png)